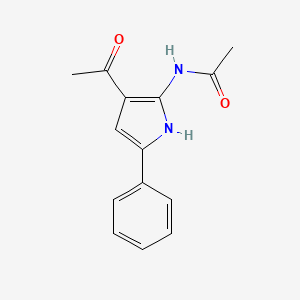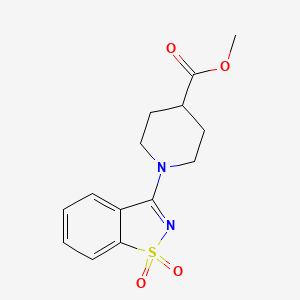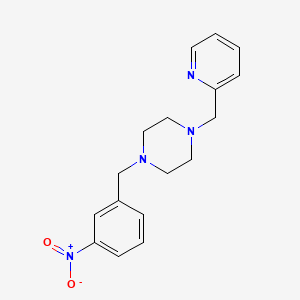
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide, also known as AP2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AP2 is a pyrrole derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
科学的研究の応用
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been shown to have anti-microbial activity against a range of bacteria and fungi.
作用機序
The mechanism of action of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is not fully understood. However, it is believed that N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide exerts its biological activity by modulating the activity of enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infection.
Biochemical and Physiological Effects:
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. In addition, N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been shown to inhibit the growth of a range of bacteria and fungi.
実験室実験の利点と制限
One advantage of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one limitation of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is its relatively low potency, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide research. One area of interest is the development of more potent derivatives of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide that exhibit improved biological activity. Another area of interest is the exploration of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide as a potential therapeutic for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is interest in exploring the potential of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide as a novel anti-microbial agent for the treatment of bacterial and fungal infections.
In conclusion, N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. While there are some limitations to its use, there are also many promising future directions for N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide research.
合成法
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide can be synthesized in a few steps from commercially available starting materials. The synthesis involves the condensation of 2-acetylphenylboronic acid with 2-bromoacetophenone, followed by a Suzuki coupling reaction with 2-bromo-5-nitrophenylboronic acid. The resulting intermediate is then reduced with palladium on carbon to yield N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide.
特性
IUPAC Name |
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9(17)12-8-13(11-6-4-3-5-7-11)16-14(12)15-10(2)18/h3-8,16H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDWQHYQKKEUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C2=CC=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5683012.png)


![2-methoxy-N-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683025.png)
![(1S,2S,9R)-11-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5683035.png)
![2-ethyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5683039.png)
![(1S*,5R*)-3-[(5-methyl-1H-pyrazol-1-yl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5683043.png)

![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]ethanamine](/img/structure/B5683057.png)
![N,N-dimethyl-2-[(1S*,5R*)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]non-3-yl]acetamide](/img/structure/B5683058.png)
![(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B5683070.png)
![2-({[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]amino}methyl)-5,8-dimethylquinolin-4-ol](/img/structure/B5683071.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5683074.png)
